molecular formula C27H58NO6P B12810819 rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine CAS No. 149576-19-2

rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine

Cat. No.: B12810819
CAS No.: 149576-19-2
M. Wt: 523.7 g/mol
InChI Key: HCUVQEZTXHVJHO-UHFFFAOYSA-N
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Description

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine is a synthetic phospholipid compound. It is characterized by its unique structure, which includes a hexadecyl chain, an ethyl group, and a phospho-N-tert-butylethanolamine moiety. This compound is primarily used in research and development settings and is not intended for medicinal, household, or other uses .

Chemical Reactions Analysis

Types of Reactions

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as membrane proteins, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-O-Hexadecyl-2-O-methylglycero-3-phospho-N-tert-butylethanolamine
  • 1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-methylbutylethanolamine
  • 1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylpropanolamine

Uniqueness

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. These properties make it particularly useful in research applications where precise control over membrane interactions is required .

Properties

CAS No.

149576-19-2

Molecular Formula

C27H58NO6P

Molecular Weight

523.7 g/mol

IUPAC Name

2-(tert-butylazaniumyl)ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate

InChI

InChI=1S/C27H58NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(32-7-2)25-34-35(29,30)33-23-21-28-27(3,4)5/h26,28H,6-25H2,1-5H3,(H,29,30)

InChI Key

HCUVQEZTXHVJHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[NH2+]C(C)(C)C)OCC

Origin of Product

United States

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